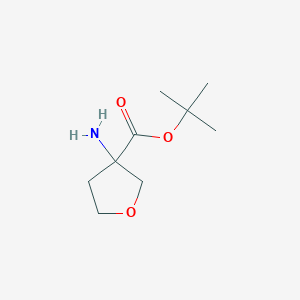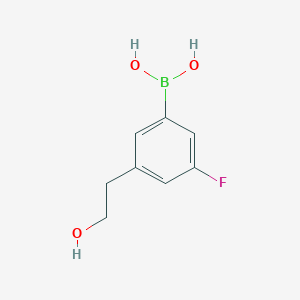
(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 . It contains a phenyl group with a fluoro substituent at the 3rd position and a 2-hydroxyethyl group at the 5th position .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10BFO3/c10-8-4-6 (1-2-11)3-7 (5-8)9 (12)13/h3-5,11-13H,1-2H2 . This indicates that the compound has a boron atom connected to a phenyl ring, a fluorine atom, and a 2-hydroxyethyl group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.97 . It is recommended to be stored in a refrigerated condition .科学的研究の応用
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be used to introduce a fluorinated phenyl group with a hydroxyethyl side chain into larger organic frameworks, which is particularly useful in the synthesis of complex pharmaceuticals and polymers.
Catalyst in Organic Synthesis
Phenylboronic acids serve as catalysts or intermediates in various organic synthesis reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination and Pd-catalyzed direct arylation . These reactions are crucial for constructing nitrogen-containing heterocycles and arylated compounds, which are common structures in medicinal chemistry.
Drug Design and Delivery
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They can act as boron-carriers suitable for neutron capture therapy , a type of cancer treatment . The hydroxyethyl group in (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid could potentially enhance the solubility and bioavailability of these boron carriers.
Protodeboronation Studies
The compound is valuable for studying protodeboronation mechanisms, which involve the removal of the boron moiety from boronic esters . Understanding these mechanisms is essential for developing new synthetic methods and for the deprotection of functional groups in complex organic molecules.
Homologation Reactions
Phenylboronic acids are used in homologation reactions , where the boron moiety remains in the product . This application is significant in extending carbon chains and introducing functional groups in a controlled manner, which is a fundamental step in the synthesis of various organic compounds.
Radical-Polar Crossover Reactions
They are also involved in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms to create complex molecules . This dual reactivity can be harnessed to construct molecules with high stereochemical and regiochemical control.
Functional Group Transformations
The boron moiety in phenylboronic acids can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . This versatility makes it a valuable tool in multi-step organic syntheses.
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their susceptibility to hydrolysis .
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can potentially lead to significant changes in molecular structures and cellular functions .
Action Environment
The action, efficacy, and stability of (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is known to be influenced by the pH of the environment, with the rate of reaction considerably accelerated at physiological pH . Additionally, the susceptibility to hydrolysis of boronic acids can also be dependent on the substituents in the aromatic ring .
特性
IUPAC Name |
[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNRQSCTUECKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-5-(2-hydroxyethyl)phenyl]boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)
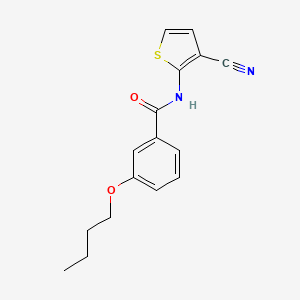
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
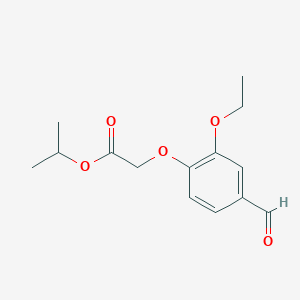
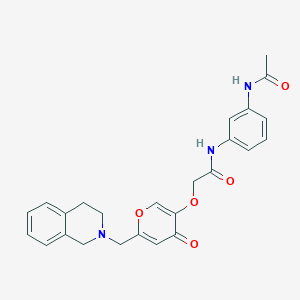
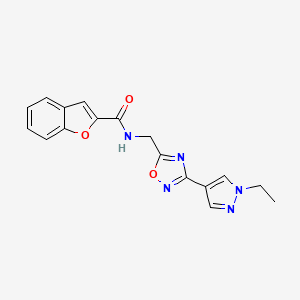
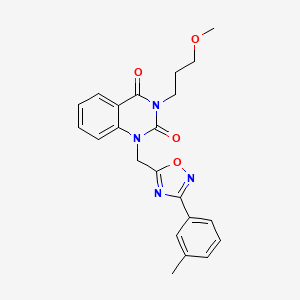

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)
